molecular formula C10H10ClNO4 B12997058 5-Acetamido-2-chloro-4-methoxybenzoic acid

5-Acetamido-2-chloro-4-methoxybenzoic acid

Cat. No.: B12997058
M. Wt: 243.64 g/mol
InChI Key: WWCRQWVXXXTYDT-UHFFFAOYSA-N
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Description

5-Acetamido-2-chloro-4-methoxybenzoic acid, also known as methyl 4-acetamido-5-chloro-2-methoxybenzoate, is a chemical compound with the molecular formula C11H12ClNO4 and a molecular weight of 257.67 g/mol . This compound is a derivative of benzoic acid and is characterized by the presence of acetamido, chloro, and methoxy functional groups.

Preparation Methods

The synthesis of 5-acetamido-2-chloro-4-methoxybenzoic acid involves several steps. One common method includes the following steps :

    Starting Material: Methyl 4-acetamido-2-methoxybenzoate is dissolved in N,N-dimethylformamide.

    Chlorination: N-chlorosuccinimide is added to the solution, and the mixture is subjected to heat insulation to obtain crude methyl 4-acetamido-5-chloro-2-methoxybenzoate.

    Purification: The crude product is separated, and the N,N-dimethylformamide mother liquor is reused as a solvent for further preparation.

This method is advantageous due to its high yield, low cost, and environmentally friendly nature.

Chemical Reactions Analysis

5-Acetamido-2-chloro-4-methoxybenzoic acid undergoes various chemical reactions, including :

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include N-chlorosuccinimide for chlorination and various nucleophiles for substitution reactions.

Scientific Research Applications

5-Acetamido-2-chloro-4-methoxybenzoic acid has several applications in scientific research :

    Chemistry: It is used as an intermediate in the synthesis of other chemical compounds, particularly in the pharmaceutical industry.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: It serves as an intermediate in the synthesis of metoclopramide, a medication used to treat nausea and vomiting.

    Industry: The compound is used in the production of various fine chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 5-acetamido-2-chloro-4-methoxybenzoic acid is primarily related to its role as an intermediate in the synthesis of metoclopramide . Metoclopramide acts as a dopamine D2 receptor antagonist and a serotonin 5-HT4 receptor agonist, which helps in regulating gastrointestinal motility and reducing nausea and vomiting.

Comparison with Similar Compounds

5-Acetamido-2-chloro-4-methoxybenzoic acid can be compared with other similar compounds, such as :

    Methyl 4-acetamido-2-methoxybenzoate: Lacks the chloro group, making it less reactive in certain substitution reactions.

    Metoclopramide: Contains additional functional groups that enhance its biological activity as a medication.

    Benzoic Acid Derivatives: Various derivatives of benzoic acid with different substituents exhibit unique chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Properties

Molecular Formula

C10H10ClNO4

Molecular Weight

243.64 g/mol

IUPAC Name

5-acetamido-2-chloro-4-methoxybenzoic acid

InChI

InChI=1S/C10H10ClNO4/c1-5(13)12-8-3-6(10(14)15)7(11)4-9(8)16-2/h3-4H,1-2H3,(H,12,13)(H,14,15)

InChI Key

WWCRQWVXXXTYDT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)C(=O)O)Cl)OC

Origin of Product

United States

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